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Cat. No.: B1204455 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for

Dicyclobutylidene (also known as Bicyclobutylidene), a notable unsaturated hydrocarbon with

the chemical formula C₈H₁₂. The document is intended for researchers, scientists, and

professionals in the field of drug development and materials science who require detailed

analytical information on this compound. This guide compiles available experimental and

predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), presented in a structured format for clarity and ease of comparison. Detailed

experimental protocols for the spectroscopic analyses and a plausible synthetic route are also

provided. Visual diagrams generated using Graphviz are included to illustrate key experimental

workflows.

Introduction
Dicyclobutylidene is a symmetrical alkene characterized by two cyclobutane rings connected

by a double bond. Its strained ring system and exocyclic double bond contribute to its unique

chemical reactivity and physical properties, making it a molecule of interest in synthetic organic

chemistry and materials science. Accurate spectroscopic characterization is paramount for its

identification and for understanding its behavior in chemical reactions. This guide aims to

consolidate the available spectroscopic data for Dicyclobutylidene.
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Systematic Name: Cyclobutylidenecyclobutane

Common Names: Dicyclobutylidene, Bicyclobutylidene

CAS Number: 6708-14-1

Molecular Formula: C₈H₁₂

Molecular Weight: 108.18 g/mol

Spectroscopic Data
While experimental spectroscopic data for Dicyclobutylidene is limited in the public domain,

this section presents the available information from reputable sources, supplemented with

predicted data where experimental values are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Dicyclobutylidene, the symmetry of the molecule simplifies its expected NMR spectra.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dicyclobutylidene
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H ~2.7 Triplet

Protons on the

carbons adjacent to

the double bond (α-

protons).

¹H ~2.0 Quintet

Protons on the

carbons beta to the

double bond (β-

protons).

¹³C ~137 Singlet
Olefinic carbons

(C=C).

¹³C ~32 Triplet

Carbons adjacent to

the double bond (α-

carbons).

¹³C ~18 Triplet

Carbons beta to the

double bond (β-

carbons).

Note: The predicted chemical shifts are based on computational models and data from

structurally similar compounds. Experimental data is not readily available in the cited literature.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The key feature in the IR spectrum of Dicyclobutylidene is the C=C stretching vibration.

Table 2: Infrared (IR) Spectroscopic Data for Dicyclobutylidene
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Wavenumber
(cm⁻¹)

Intensity Assignment Source

~2970 Strong
C-H stretch (in

cyclobutane ring)
Predicted

~1680 Medium
C=C stretch

(exocyclic)
Predicted

~1450 Medium CH₂ scissoring Predicted

Note: A vapor phase IR spectrum is noted in the PubChem database, but the detailed spectrum

with peak assignments is not readily accessible. The values presented are based on typical

ranges for similar functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry (MS) Data for Dicyclobutylidene

m/z
Relative Intensity
(%)

Assignment Source

108 100 M⁺ (Molecular Ion) NIST WebBook[1]

93 40 [M - CH₃]⁺ NIST WebBook[1]

79 85 [M - C₂H₅]⁺ or [C₆H₇]⁺ NIST WebBook[1]

67 60 [C₅H₇]⁺ NIST WebBook[1]

54 45
[C₄H₆]⁺ (Cyclobutene

radical cation)
NIST WebBook[1]

Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices and can be

adapted for the specific instrumentation available.

Synthesis of Dicyclobutylidene
A plausible and cited method for the synthesis of Dicyclobutylidene is the McMurry coupling

of cyclobutanone.[2][3][4][5] This reaction involves the reductive coupling of two ketone

molecules to form an alkene.

Protocol for McMurry Coupling of Cyclobutanone:

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under

an inert atmosphere (e.g., argon), a slurry of low-valent titanium is prepared. A common

method is the reduction of titanium(IV) chloride (TiCl₄) with a reducing agent such as zinc

dust or a zinc-copper couple in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture

is typically refluxed for several hours to ensure the formation of the active black slurry of

Ti(0).

Reductive Coupling: A solution of cyclobutanone in dry THF is added dropwise to the

refluxing slurry of the low-valent titanium reagent. The reaction mixture is then refluxed for an

extended period (typically 8-16 hours) to ensure complete coupling.

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of

a dilute aqueous acid (e.g., 1 M HCl). The mixture is then filtered to remove titanium oxides.

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: The combined organic extracts are washed with brine, dried over an anhydrous

salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography or distillation to yield pure Dicyclobutylidene.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of purified Dicyclobutylidene is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra

are acquired at an appropriate magnetic field strength (e.g., 400 MHz for ¹H). Standard pulse

sequences are used for data acquisition.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

TMS signal.

IR Spectroscopy
Sample Preparation: For a liquid sample like Dicyclobutylidene, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid

sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr

powder and pressing it into a transparent disk.

Data Acquisition: The salt plates or KBr pellet are placed in the sample holder of an FTIR

spectrometer. A background spectrum of the empty salt plates or a pure KBr pellet is

recorded first. Then, the sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain

the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A dilute solution of Dicyclobutylidene in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions as a function of their m/z ratio.
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Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

analysis of Dicyclobutylidene.

Caption: Workflow for the synthesis of Dicyclobutylidene via McMurry coupling.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

Dicyclobutylidene. While experimental NMR and detailed IR data are not widely available, the

provided mass spectrum and predicted data offer valuable insights into the structure of this

molecule. The outlined synthetic and analytical protocols serve as a practical guide for

researchers working with Dicyclobutylidene and related compounds. Further experimental

work is encouraged to fully characterize the spectroscopic properties of this interesting

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204455#spectroscopic-data-of-dicyclobutylidene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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